![molecular formula C18H13N3O3 B2557080 4-((2-Methylbenzofuro[3,2-d]pyrimidin-4-yl)amino)benzoic acid CAS No. 406930-43-6](/img/structure/B2557080.png)
4-((2-Methylbenzofuro[3,2-d]pyrimidin-4-yl)amino)benzoic acid
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Overview
Description
Pyrazoles and pyrimidines are heterocyclic chemical compounds with a natural or synthetic origin. Their nitrogen-based hetero-aromatic ring structure represented a remarkable scaffold for the synthesis and development of many new promising drugs .
Synthesis Analysis
The synthesis of similar compounds often involves multiple steps and the use of various reagents. For example, a series of new compounds were successfully synthesized in three steps with high yields .Molecular Structure Analysis
The molecular structure of these compounds often includes a heterocyclic aromatic ring, which can influence their biological activity .Chemical Reactions Analysis
The chemical reactions involving these compounds can be complex and varied, depending on the specific compound and the conditions under which the reactions are carried out .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can vary widely, depending on their specific structure. For example, the molecular weight of a similar compound was found to be 298.30 .Scientific Research Applications
Kinase Inhibition and Anticancer Properties
The compound belongs to the class of pyrrolo[2,3-d]pyrimidines, which have shown promise as targeted kinase inhibitors (TKIs). Specifically, halogenated derivatives of this compound have been synthesized and evaluated for their cytotoxic effects against cancer cell lines. Among these derivatives, compound 5k emerged as a potent inhibitor, with activity against enzymes such as EGFR, Her2, VEGFR2, and CDK2. Mechanistic studies revealed its ability to induce cell cycle arrest and apoptosis, making it a candidate for further development as a multi-targeted kinase inhibitor .
Apoptosis Induction
Compound 5k’s ability to induce apoptosis in HepG2 cells is noteworthy. It upregulates proapoptotic proteins (caspase-3 and Bax) while downregulating the anti-apoptotic protein Bcl-2. This property could be harnessed for cancer therapy .
Antiviral Potential
Although not extensively studied, compounds with similar structures have demonstrated antiviral activity. Further investigations are needed to explore its potential in combating viral infections .
Mechanism of Action
The mechanism of action of these compounds can vary widely, depending on their specific structure and the biological system in which they are acting. For example, some compounds have been found to exhibit significant activity against various enzymes, leading to their potential use as targeted kinase inhibitors .
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-[(2-methyl-[1]benzofuro[3,2-d]pyrimidin-4-yl)amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O3/c1-10-19-15-13-4-2-3-5-14(13)24-16(15)17(20-10)21-12-8-6-11(7-9-12)18(22)23/h2-9H,1H3,(H,22,23)(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXJKDAFECGXWSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=N1)NC3=CC=C(C=C3)C(=O)O)OC4=CC=CC=C42 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-((2-Methylbenzofuro[3,2-d]pyrimidin-4-yl)amino)benzoic acid |
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